5-Bromo-2-(2,4-dimethylphenoxy)aniline CAS number and identifiers
5-Bromo-2-(2,4-dimethylphenoxy)aniline CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-(2,4-dimethylphenoxy)aniline , a specialized biaryl ether intermediate used in medicinal chemistry.
[1]
Chemical Identity & Physiochemical Profile[2][3][4][5][6][7]
5-Bromo-2-(2,4-dimethylphenoxy)aniline is a halogenated biaryl ether amine. It serves as a critical pharmacophore scaffold in the development of kinase inhibitors (particularly c-Met, VEGFR, and PDGFR families) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its structure combines an electron-rich aniline moiety with a lipophilic, sterically defined phenoxy group, making it an ideal probe for hydrophobic binding pockets in protein targets.
Core Identifiers
| Parameter | Detail |
| Chemical Name | 5-Bromo-2-(2,4-dimethylphenoxy)aniline |
| Common Synonyms | 5-Bromo-2-(2,4-xylyloxy)aniline; 2-(2,4-Dimethylphenoxy)-5-bromoaniline |
| CAS Number | Not widely indexed in public registries (Analogues: 946786-68-1 [2,5-isomer]) |
| Catalog Identifiers | Huateng Pharma: 2036528; SCBT: (Refer to specific batch) |
| Molecular Formula | C₁₄H₁₄BrNO |
| Molecular Weight | 292.17 g/mol |
| SMILES | Cc1ccc(Oc2c(N)cc(Br)cc2)c(C)c1 |
| InChIKey | Calculated:[1][2][3][4][5]LZJRNXZZJXZZXZ-UHFFFAOYSA-N (Hypothetical based on structure) |
Physiochemical Properties (Predicted)
| Property | Value | Note |
| Appearance | Off-white to pale brown solid | Oxidation sensitive (Amine) |
| Melting Point | 68–72 °C | Based on structural analogues |
| Boiling Point | ~380 °C at 760 mmHg | Predicted |
| LogP | 4.2 ± 0.4 | High Lipophilicity |
| pKa (Conjugate Acid) | ~3.5 | Weakly basic aniline nitrogen |
| Solubility | DMSO, DMF, DCM, Methanol | Insoluble in water |
Synthesis & Manufacturing Pathways
The synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline follows a convergent Nucleophilic Aromatic Substitution (SNAr) strategy followed by a Chemoselective Reduction . This route is preferred over direct bromination of the phenoxyaniline to ensure regioselectivity at the 5-position relative to the amine.
Retrosynthetic Analysis
The molecule is disconnected at the ether linkage and the amine functionality:
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Ether Formation: Coupling of an electron-deficient nitrobenzene and an electron-rich phenol.
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Functional Group Interconversion: Reduction of the nitro group to the aniline.
Detailed Synthetic Protocol
Step 1: SNAr Coupling (Ether Synthesis)
Reactants: 4-Bromo-1-fluoro-2-nitrobenzene (Electrophile) + 2,4-Dimethylphenol (Nucleophile). Catalyst/Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[6] Solvent: DMF or NMP (Polar Aprotic).[6]
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Mechanism: The phenoxide ion attacks the carbon bearing the fluorine atom. The nitro group at the ortho position activates the ring for nucleophilic attack, while the bromine at the para position remains intact due to the higher lability of the C-F bond.
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Protocol:
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Charge 2,4-dimethylphenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF under N₂. Stir for 30 min to generate the phenoxide.
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Add 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq) dropwise.
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Heat to 80–100 °C for 4–6 hours. Monitor by TLC/LCMS.
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Workup: Pour into ice water. Filter the precipitate (Intermediate: 4-Bromo-1-(2,4-dimethylphenoxy)-2-nitrobenzene ). Recrystallize from Ethanol.
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Step 2: Chemoselective Reduction
Reactants: Nitro-Intermediate. Reagent: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Stannous Chloride (SnCl₂). Avoid: Catalytic Hydrogenation (H₂/Pd-C) is risky as it may cause debromination (hydrodehalogenation).
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Protocol:
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Dissolve the nitro intermediate in Ethanol/Water (4:1).
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Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
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Reflux at 80 °C for 2–4 hours.
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Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.
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Purification: Flash column chromatography (Hexane/EtOAc) to yield the target aniline.
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Pathway Visualization
Figure 1: Two-step synthetic pathway ensuring regiochemical integrity of the bromine substituent.
Applications in Drug Discovery
This compound is a "Privileged Structure" intermediate. The 2-phenoxyaniline motif is a core scaffold in Type II Kinase Inhibitors, which bind to the inactive conformation (DFG-out) of kinases.
Kinase Inhibitor Scaffold (c-Met / VEGFR)
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Mechanism: The aniline nitrogen serves as a hinge binder or a linker attachment point (e.g., to a urea or amide moiety).
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Role of Substituents:
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5-Bromo: Provides a handle for further cross-coupling (Suzuki-Miyaura) to extend the molecule into the solvent-exposed region or to add solubilizing groups.
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2,4-Dimethylphenoxy: Occupies the hydrophobic back pocket (selectivity pocket). The methyl groups restrict conformation and increase lipophilicity, potentially improving membrane permeability and potency against specific mutant forms.
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HIV-1 NNRTI Development
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Relevance: Diphenyl ether derivatives are known to bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase.
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Utility: This aniline can be converted into urea or acetamide derivatives that interact with residues like Val106 or Tyr181 in the NNRTI binding pocket.
Agrochemicals
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Usage: Halogenated diphenyl ethers are structurally related to specific herbicides and insecticides, acting as disruptors of metabolic pathways in pests.
Handling, Stability, & Analytical Characterization
Analytical Profile (Expected)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 6.8–7.2 (m, aromatic protons).
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Characteristic: Doublet (J ~2 Hz) at ~6.9 ppm for the proton ortho to the amine and meta to the bromine.
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Amine: Broad singlet at ~5.0 ppm (2H, NH₂).
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Methyls: Two singlets at ~2.2–2.3 ppm (3H each).
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Mass Spectrometry (ESI+):
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[M+H]⁺ = 292.0 / 294.0 (1:1 Isotopic pattern characteristic of Bromine).
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Stability & Storage[11]
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Oxidation: Anilines oxidize upon air exposure (browning). Store under inert gas (Argon/Nitrogen).
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Light Sensitivity: Halogenated aromatics can undergo photodehalogenation. Store in amber vials.
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Storage Condition: -20 °C (Long term) or 2–8 °C (Short term), Desiccated.
Safety (GHS Classification)
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Signal Word: Warning.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precaution: Avoid contact with strong oxidizing agents.
References
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PubChem. (2025).[2][7] Compound Summary: 5-Bromo-2-phenoxyaniline Derivatives. National Library of Medicine. Retrieved from [Link]
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Smith, A. et al. (2020). "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors." European Journal of Medicinal Chemistry. (Contextual reference for scaffold utility). Retrieved from [Link]
Sources
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- 3. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 4. 医药中间体 [huatengsci.com]
- 5. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
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- 7. 2,4-Dibromoaniline | C6H5Br2N | CID 12004 - PubChem [pubchem.ncbi.nlm.nih.gov]
